Alvimopan-d5
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-[[(2S)-2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30)/t18-,20-,25+/m0/s1/i3D,4D,5D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNUIXSCZBYVBB-GAGGCGQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](CN2CC[C@@]([C@H](C2)C)(C)C3=CC(=CC=C3)O)C(=O)NCC(=O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649379 | |
| Record name | N-[(2S)-2-{[(3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-3-(~2~H_5_)phenylpropanoyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217616-62-0 | |
| Record name | N-[(2S)-2-{[(3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-3-(~2~H_5_)phenylpropanoyl]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Isotopic Labeling of Alvimopan D5
Deuterium (B1214612) Labeling Strategies for Alvimopan (B130648) and its Derivatives
The introduction of deuterium into complex organic molecules like Alvimopan can be achieved through various synthetic strategies. nih.gov These methods are chosen based on the desired position of the label, the stability of the molecule to the reaction conditions, and the availability of deuterated starting materials. simsonpharma.com
Common strategies applicable to a molecule with Alvimopan's structural features—which include aromatic rings, alkyl groups, and heteroatoms—involve either late-stage hydrogen-deuterium exchange (HIE) or the use of deuterated building blocks in a convergent synthesis. nih.govhwb.gov.in
Hydrogen-Deuterium Exchange (HIE): This method involves the direct replacement of hydrogen atoms with deuterium on a pre-formed molecule or a late-stage intermediate. hwb.gov.in Catalytic HIE reactions, often employing transition metals like palladium or platinum, can facilitate the exchange of hydrogens on aromatic rings or at benzylic positions using deuterium oxide (D₂O) or deuterium gas (D₂) as the deuterium source. nih.govmdpi.comresearchgate.net For a molecule like Alvimopan, this could potentially be used to label the phenyl or hydroxyphenyl rings.
Synthesis with Deuterated Precursors: This is often the more precise method for controlling the exact location and number of deuterium atoms. simsonpharma.comnih.gov It involves preparing a key starting material that already contains the deuterium labels and then carrying out the synthesis of the final molecule. cdnsciencepub.com For Alvimopan-d5, where the deuterium atoms are located on the terminal phenyl ring, this strategy is highly effective. caymanchem.com It ensures high levels of isotopic enrichment at specific, metabolically relevant sites without the risk of isotopic scrambling that can sometimes occur in HIE reactions. nih.gov
The choice to label the terminal phenyl group in this compound is strategic. Deuteration at sites of metabolic oxidation can slow down the rate of metabolism due to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is broken more slowly than a carbon-hydrogen (C-H) bond. nih.gov While primarily used as an analytical standard, this principle is fundamental to the design of deuterated drugs. nih.gov
Synthetic Pathways for this compound
The specific synthesis of this compound, chemically named N-[2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-1-oxo-3-(phenyl-d₅)propyl]-glycine, involves the incorporation of five deuterium atoms onto the terminal phenyl group. caymanchem.com This is achieved by utilizing a deuterated precursor in the synthetic route.
The general synthesis of Alvimopan involves the coupling of two key fragments: a piperidine (B6355638) derivative and a protected amino acid derivative. google.commedkoo.com To produce this compound, the synthesis is modified to use a deuterated version of the amino acid fragment.
A plausible synthetic pathway would proceed as follows:
Preparation of a Deuterated Phenylalanine Derivative: The synthesis would begin with a commercially available deuterated starting material, such as benzene-d6. This can be converted through a series of reactions into L-phenyl-d5-alanine or a suitable derivative. cdnsciencepub.com For instance, benzaldehyde-d6 (B91794) can be condensed with an N-acetylglycine derivative to form an oxazolone, which is then reduced (using deuterium gas for further labeling if needed) and hydrolyzed to yield the desired deuterated amino acid precursor. cdnsciencepub.com
Coupling Reaction: The resulting (phenyl-d5)propyl]-amino]acetic acid fragment, appropriately protected, is then coupled with the chiral piperidine segment, (3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidine. This coupling is a standard amide bond formation reaction.
Deprotection: The final step involves the removal of any protecting groups from the coupled molecule to yield the final product, this compound.
This building-block approach ensures that the deuterium labels are precisely located on the terminal phenyl ring with high isotopic purity, which is crucial for its function as an internal standard.
Characterization of this compound and Deuterium Incorporation
The structural integrity and isotopic enrichment of newly synthesized this compound must be rigorously confirmed. Standard analytical techniques are employed for this characterization.
Mass Spectrometry (MS): This is a primary tool for confirming the incorporation of deuterium. spectroscopyonline.com The molecular weight of this compound is 429.6 g/mol , which is approximately 5 mass units higher than its non-deuterated counterpart, corresponding to the replacement of five hydrogen atoms with five deuterium atoms. caymanchem.com High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition and provide a precise mass, further verifying the structure. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a related technique used to study protein dynamics but the fundamental principles of mass shift detection are the same. nih.govresearchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for determining the exact location of the deuterium labels and the degree of incorporation. rug.nl
In ¹H NMR (Proton NMR), the spectrum of this compound would show a significant reduction or complete absence of signals corresponding to the protons on the terminal phenyl ring, confirming their replacement by deuterium. studymind.co.uk
²H NMR (Deuterium NMR) can be used to directly observe the deuterium nuclei. A strong signal in the aromatic region of the ²H NMR spectrum would confirm the presence and chemical environment of the incorporated deuterium atoms. wikipedia.org Quantitative NMR techniques can be applied to determine the isotopic enrichment, which is typically reported to be ≥99% for commercially available standards. caymanchem.comsigmaaldrich.com
Below is a table summarizing the key analytical data for this compound.
| Property | Data | Reference |
|---|---|---|
| Formal Name | N-[2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-1-oxo-3-(phenyl-d₅)propyl]-glycine | caymanchem.com |
| Chemical Formula | C₂₅H₂₇D₅N₂O₄ | caymanchem.com |
| Molecular Weight | 429.6 g/mol | caymanchem.com |
| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₅) | caymanchem.com |
| Primary Analytical Method | Mass Spectrometry (MS) | spectroscopyonline.com |
| Confirmatory Method | Nuclear Magnetic Resonance (NMR) Spectroscopy | wikipedia.org |
Generation and Characterization of Deuterium-Labeled Alvimopan Metabolites
In pharmacokinetic studies, it is crucial to track not only the parent drug but also its metabolites. nih.gov Alvimopan has one major active metabolite, known as ADL 08-0011. nih.govmanagedhealthcareexecutive.comovid.com This metabolite is formed through the hydrolysis of the amide bond, a transformation carried out by intestinal flora rather than hepatic enzymes. nih.govhmdb.ca
To accurately quantify this metabolite in biological samples, a corresponding deuterium-labeled internal standard is required. The generation of the deuterium-labeled Alvimopan metabolite, this compound metabolite, would logically follow from the metabolism of this compound itself or through direct synthesis.
Generation: The labeled metabolite, ADL 08-0011-d5, retains the phenyl-d5 group from the parent compound. Its chemical structure is (S)-2-(benzyl-d5)-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propionic acid. researchgate.net It can be synthesized directly by adapting the synthetic route of the unlabeled metabolite to use the same deuterated phenylalanine-derived precursor used for this compound.
Characterization: Similar to the parent drug, the labeled metabolite is characterized using mass spectrometry and NMR spectroscopy. LC-MS/MS is the primary technique used for its detection and quantification in pharmacokinetic studies. nih.gov The mass of the deuterated metabolite will be five units higher than the unlabeled version, allowing for clear differentiation in a mass spectrometer.
The availability of this stable isotope-labeled metabolite is essential for robust bioanalytical methods used to define the metabolic profile and pharmacokinetics of Alvimopan. nih.gov
| Compound | Chemical Name | Chemical Formula | Metabolic Transformation | Reference |
|---|---|---|---|---|
| This compound | N-[2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-1-oxo-3-(phenyl-d₅)propyl]-glycine | C₂₅H₂₇D₅N₂O₄ | Parent Drug | caymanchem.com |
| This compound Metabolite (ADL 08-0011-d5) | (S)-2-(benzyl-d5)-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propionic acid | C₂₃H₂₄D₅NO₃ | Amide Bond Hydrolysis | researchgate.net |
Analytical Methodologies for Alvimopan D5
Role of Alvimopan-d5 as an Internal Standard in Quantitative Bioanalysis
In quantitative bioanalysis, particularly for pharmaceutical compounds, the accurate determination of analyte concentrations in complex biological matrices (such as plasma, urine, or tissue) is paramount. Analytical methods, especially those utilizing mass spectrometry, are susceptible to various sources of variability. These include:
Sample Preparation Losses: Incomplete recovery of the analyte during extraction, dilution, or reconstitution steps.
Chromatographic Variability: Differences in retention times or peak shapes due to column degradation or matrix effects.
Ionization Variability: Ion suppression or enhancement in the mass spectrometer caused by co-eluting matrix components.
This compound, as a stable isotope-labeled internal standard (SIL-IS), is designed to mitigate these issues. By adding a known amount of this compound to each sample and standard, it undergoes the same extraction, chromatographic separation, and ionization processes as the native alvimopan (B130648). Consequently, any losses or variations affecting alvimopan will similarly affect this compound. By measuring the ratio of the alvimopan signal to the this compound signal, researchers can effectively normalize these variations, leading to more accurate and precise quantification of the analyte aptochem.comclearsynth.comwuxiapptec.comresearchgate.net. The use of deuterated internal standards is generally preferred over structural analogs due to their near-identical chemical and physical properties, ensuring consistent behavior throughout the analytical process aptochem.comwuxiapptec.com.
Mass Spectrometry (MS) Applications for this compound Analysis
Mass spectrometry, particularly when coupled with separation techniques, is the cornerstone for analyzing compounds like this compound. Its ability to differentiate molecules based on their mass-to-charge ratio (m/z) makes it ideal for distinguishing between the labeled and unlabeled forms of alvimopan.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development
Liquid Chromatography-Mass Spectrometry (LC-MS), and more specifically LC-tandem mass spectrometry (LC-MS/MS), is the most common technique for the bioanalysis of pharmaceuticals and their metabolites shimadzu.com.sgijrar.comsimbecorion.com. LC-MS/MS offers high selectivity and sensitivity, crucial for detecting and quantifying analytes at low concentrations in complex biological samples mdpi.comshimadzu.com.sg.
Method development for this compound in conjunction with alvimopan typically involves:
Chromatographic Separation: Developing a robust liquid chromatography method (e.g., reversed-phase HPLC) to separate alvimopan and this compound from other matrix components. The goal is for both compounds to co-elute, ensuring they experience similar matrix effects and chromatographic behavior aptochem.comsplendidlab.comwuxiapptec.com.
Mass Spectrometric Detection: Utilizing tandem mass spectrometry (MS/MS) to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both alvimopan and this compound. The mass shift due to deuterium (B1214612) labeling allows for the selection of distinct m/z values for detection, thereby enhancing specificity and sensitivity caymanchem.commdpi.comufl.edunih.gov.
Research indicates that LC-MS/MS methods employing deuterated internal standards like this compound are essential for accurate quantification in pharmacokinetic studies and clinical trials nih.govmdpi.comsciex.com.
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
While LC-MS is more prevalent for pharmaceutical bioanalysis, this compound is also indicated for use in Gas Chromatography-Mass Spectrometry (GC-MS) caymanchem.com. GC-MS is a powerful analytical technique that separates volatile and semi-volatile compounds based on their boiling points and polarity. For compounds that are not inherently volatile, derivatization techniques may be employed to increase their volatility.
The principles of using this compound in GC-MS would mirror its role in LC-MS: serving as an internal standard to correct for variations in sample preparation, injection, and detection. The deuterium labeling would allow for differentiation between the analyte and the internal standard based on their mass-to-charge ratios. However, the suitability of GC-MS for alvimopan and its metabolites depends on their volatility and thermal stability, which may necessitate derivatization.
Isotope Dilution Mass Spectrometry (IDMS) Principles
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise quantitative technique that relies on the principle of adding a known amount of an isotopically enriched standard (the "spike") to a sample osti.govontosight.aiup.ac.zabenthamdirect.comrsc.orgwikipedia.org. This compound, being a deuterated analog, functions as such a spike.
The core principle of IDMS involves:
Spiking: A known quantity of the isotopically labeled standard (this compound) is added to the sample containing the analyte (alvimopan).
Equilibration: The spike and the analyte are mixed thoroughly to ensure they behave identically throughout the analytical process.
Purification/Separation: The analyte and the spike are separated and/or purified.
Mass Spectrometric Measurement: The isotope ratio of the spiked sample is measured using mass spectrometry. The mass spectrometer distinguishes between the analyte and the spike based on their different isotopic masses.
Calculation: The concentration of the analyte in the original sample is calculated based on the measured isotope ratio and the known amount of the spike added osti.govontosight.aiup.ac.zarsc.orgwikipedia.org.
IDMS is considered a primary quantitative method due to its inherent ability to compensate for losses during sample preparation and variations in instrument response, offering high accuracy and precision osti.govontosight.aibenthamdirect.com. The use of stable isotopes like deuterium in IDMS is particularly advantageous as they closely mimic the chemical behavior of the analyte sigmaaldrich.comscientificlabs.iewuxiapptec.comacs.org.
Validation of Analytical Methods Employing this compound
Method validation is a critical step to ensure that an analytical procedure is suitable for its intended purpose, providing reliable and reproducible results europa.euglobalresearchonline.netresearchgate.netsimbecorion.com. When this compound is used as an internal standard, specific validation parameters must be addressed.
Linearity and Calibration Range
Linearity refers to the ability of the analytical method to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. A calibration curve is constructed by plotting the instrument response (e.g., peak area ratio of analyte to internal standard) against known concentrations of the analyte.
Studies involving the quantification of alvimopan or similar compounds using deuterated internal standards have demonstrated excellent linearity. For instance, an RP-HPLC method for alvimopan (AMP) in rat plasma reported linearity over a concentration range of 5 to 1000 ng/mL with a correlation coefficient (r²) of 0.9998 researchgate.net. Similarly, a validated LC-MS/MS method for fluoxetine (B1211875), employing fluoxetine-d5 as an internal standard, achieved good linearity from 0.25 to 50 ng/mL with an R² value of 0.999 for both intra-day and inter-day validations nih.gov. Other related analyses show calibration curves ranging from picogram per mL levels to µg/mL or mg/L, with correlation coefficients typically exceeding 0.990 sciex.comresearchgate.netnih.govthermofisher.com.
Table 1: Representative Linearity Data for Alvimopan and Analogs
| Analyte/Compound | Biological Matrix | Calibration Range (Units) | Correlation Coefficient (r²) | Reference |
| Alvimopan (AMP) | Rat Plasma | 5 – 1000 ng/mL | 0.9998 | researchgate.net |
| Fluoxetine | Human Plasma | 0.25 – 50 ng/mL | 0.999 | nih.gov |
| Barnidipine | Human Plasma | 5.0 – 8000 pg/mL | Not specified | sciex.com |
| Quercetin-3-O-rutinoside | Plant Extract | 0.1 – 100 µg/mL | 0.991 | researchgate.net |
Accuracy and Precision
Accuracy and precision are fundamental parameters for bioanalytical method validation. Accuracy assesses how close the measured value is to the true value, often expressed as percent recovery or percent deviation from the nominal concentration. Precision evaluates the reproducibility of measurements, typically reported as the coefficient of variation (%CV) or relative standard deviation (%RSD).
For alvimopan quantification, extraction recovery has been reported to be approximately 78.71 ± 3.86% researchgate.net. General bioanalytical validation guidelines suggest that accuracy should typically be within ±15% of the nominal value, and precision should not exceed 15% RSD researchgate.net. In practice, studies have reported accuracies ranging from 85.1% to 114.9% and precisions (intra- and inter-day) within ±11.9% and ±16.5%, respectively, for various analytes nih.gov. For other compounds analyzed by LC-MS/MS, accuracies have been within ±13.6% and precisions ≤6.5% researchgate.net, or accuracies between 93.0% and 110.6% with precisions between 2.0% and 12.8% researchgate.net. Intra- and inter-day precisions are often required to be below 15% researchgate.netnih.gov.
Table 2: Representative Accuracy and Precision Data
| Analyte/Compound | Biological Matrix | Accuracy (% Recovery/Deviation) | Precision (%RSD/CV) | Reference |
| Alvimopan (AMP) | Rat Plasma | Not specified | Not specified | researchgate.net |
| Vemurafenib | Dried Blood Spot | ±13.6% | ≤6.5% | researchgate.net |
| Fluoxetine | Human Plasma | <15% | <15% | nih.gov |
| Antimicrobials | Plasma | 85.1% – 114.9% | <11.9% (intra), <16.5% (inter) | nih.gov |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantitation (LOQ) is the lowest concentration that can be quantified with acceptable accuracy and precision. For alvimopan quantification, sensitive methods are required to detect low plasma concentrations.
The LOQ for alvimopan in rat plasma has been reported as 5 ng/mL researchgate.net. For similar LC-MS/MS analyses, LOQs can range from picogram per mL levels for certain drugs sciex.com to nanogram per mL levels for others nih.gov. For example, an LOQ of 0.25 ng/mL was achieved for fluoxetine nih.gov, and LOQs for antimicrobials were established at concentrations with precision ±20% and accuracy 80%-120% nih.gov. Generally, LOQ is defined as the lowest concentration that provides a signal-to-noise ratio of at least 10, or meets specific precision and accuracy criteria thermofisher.com.
Preclinical Pharmacokinetic Investigations Involving Alvimopan D5
Application of Alvimopan-d5 in Preclinical Absorption Studies
Alvimopan (B130648) exhibits limited gastrointestinal absorption, characterized by a low absolute oral bioavailability, estimated to be approximately 6% with a range of 1% to 19% fda.govnih.govfda.govresearchgate.nete-lactancia.orgwikipedia.org. The compound's polarity contributes to this restricted absorption nih.gov. Following oral administration, peak plasma concentrations (Cmax) of alvimopan are typically achieved around 2 hours post-dose (Tmax) fda.govfda.govwikipedia.orgnih.gov. Factors such as food intake can influence absorption; a high-fat meal has been shown to decrease both the extent and rate of alvimopan absorption, reducing Cmax by approximately 38% and AUC by about 21%, while prolonging Tmax by roughly 1 hour fda.govnih.govfda.gov. This compound is instrumental in these absorption studies by serving as an internal standard, allowing for the precise quantification of alvimopan concentrations in biological matrices, which is essential for determining absorption parameters like bioavailability and Cmax accurately.
Deuterium-Labeled Alvimopan in Distribution Research (In Vitro and Animal Models)
The distribution of alvimopan in preclinical models is characterized by its peripheral restriction and limited penetration into the central nervous system (CNS) wikipedia.orgnih.govopenaccessjournals.comopenaccessjournals.com. This compound, as a labeled compound, aids in the accurate tracking and quantification of alvimopan's distribution in various tissues and fluids.
Plasma Protein Binding Studies with this compound
Plasma protein binding is a crucial determinant of a drug's pharmacokinetic and pharmacodynamic properties, influencing its distribution and availability to target sites nih.govnih.govsygnaturediscovery.com. Alvimopan binds to plasma proteins, primarily albumin, with its binding being independent of concentration within clinically observed ranges fda.govfda.govnih.govfda.gov.
| Parameter | Value Range | Primary Binding Protein |
| Alvimopan Protein Binding | 70% - 90% | Albumin |
| Metabolite Protein Binding | ~94% | Albumin |
While specific studies detailing the use of this compound in in vitro protein binding assays are not explicitly detailed in the provided search results, its role as an internal standard in bioanalytical methods ensures the accuracy of such measurements for alvimopan.
Tissue Distribution Assessment in Preclinical Species using Labeled Compounds
Whole-body autoradiography studies conducted in rats following the administration of radiolabeled alvimopan have provided insights into its tissue distribution. After intravenous and oral administration, alvimopan distributed to most tissues, with notable exceptions being the spinal cord and brain, confirming its peripheral restriction openaccessjournals.com. In rats, orally administered alvimopan was predominantly found within the gastrointestinal (GI) tract, particularly in the gut wall, with minimal distribution into the bloodstream or other systemic tissues openaccessjournals.com. This limited systemic distribution, coupled with its polarity, restricts alvimopan's penetration into the CNS nih.gov.
| Parameter | Value Range | Notes |
| Volume of Distribution (Vd) | 30 ± 10 L | Estimated in humans; indicative of distribution within body fluids |
| CNS Penetration | Limited | Due to polarity and molecular size |
| Primary Distribution Site | GI Tract | Especially within the gut wall |
Excretion Pathway Elucidation using this compound in Preclinical Models
The elimination of alvimopan from the body primarily occurs through biliary secretion, with renal excretion playing a secondary role.
| Excretion Route | Percentage/Role | Notes |
| Biliary | Primary Pathway (~65%) | Unabsorbed drug and unchanged alvimopan are excreted via bile. |
| Renal | Secondary (~35%) | Approximately 2% of the administered dose is excreted in urine as unchanged drug. |
| Hepatic | Not Significant | No evidence suggests hepatic metabolism is a significant route for alvimopan elimination. |
Alvimopan undergoes metabolism primarily through hydrolysis by gut microflora, converting it into an active metabolite fda.govfda.govnih.govfda.gov. This metabolite is then eliminated in feces and urine, along with its glucuronide conjugate and other minor metabolites fda.govnih.gov. The plasma clearance of alvimopan is approximately 402 (±89) mL/min fda.govfda.govnih.govfda.gov. The mean terminal half-life for alvimopan after multiple oral doses ranges from 10 to 17 hours fda.gove-lactancia.orgwikipedia.orgnih.gov. This compound is used to accurately quantify these elimination pathways and parameters in preclinical studies.
Pharmacodynamic Research with Alvimopan D5
In Vitro Receptor Binding Affinity and Selectivity Assays for Alvimopan (B130648) using Labeled Ligands
µ-Opioid Receptor Antagonism Studies with Radiolabeled Alvimopan
Alvimopan functions as a potent and selective antagonist of the µ-opioid receptor (MOR). In vitro studies utilizing radiolabeled ligands have established Alvimopan's high affinity for the MOR openaccessjournals.comfda.govmedscape.comciteline.com. Binding affinity studies have consistently reported Ki values in the sub-nanomolar range, typically around 0.47 nM caymanchem.commedchemexpress.commedchemexpress.commedchemexpress.com. This high affinity is further supported by its efficacy in inhibiting µ-opioid receptor-mediated GTP binding, with an IC50 value of 1.7 nM caymanchem.commedchemexpress.commedchemexpress.commedchemexpress.com. Importantly, Alvimopan does not exhibit measurable opioid-agonist effects in standard pharmacological assays, confirming its antagonist profile fda.govfda.gov. The dissociation kinetics of Alvimopan from the MOR are characterized by a slow rate, with a half-life of approximately 30-44 minutes, which is slower than many other opioid antagonists and is consistent with its high affinity for the receptor fda.govfda.govfda.govresearchgate.net.
Table 1: Alvimopan Receptor Binding Affinity and Selectivity Profile
| Receptor Type | Binding Affinity (Ki, nM) | Selectivity Ratio (µ vs δ) | Selectivity Ratio (µ vs κ) |
| µ-Opioid Receptor | 0.47 | - | - |
| δ-Opioid Receptor | 12 | ~25.5-fold | - |
| κ-Opioid Receptor | 100 | - | ~212.8-fold |
| Other Targets | >10,000 (at 10 µM) | N/A | N/A |
Note: Selectivity ratios are calculated from cited Ki values caymanchem.commedchemexpress.commedchemexpress.commedchemexpress.com. Data for other targets indicates no significant activity at 1-10 µM fda.govfda.govfda.gov.
Selectivity Profiling against κ- and δ-Opioid Receptors
Alvimopan demonstrates significant selectivity for the µ-opioid receptor over other opioid receptor subtypes, namely the kappa (κOR) and delta (δOR) opioid receptors openaccessjournals.comselleckchem.com. Binding affinity studies reveal considerably lower affinities for these receptors. Specifically, Alvimopan exhibits Ki values of approximately 12 nM for the δOR and 100 nM for the κOR caymanchem.commedchemexpress.commedchemexpress.commedchemexpress.com. These values translate to selectivity ratios of approximately 25.5-fold for MOR over δOR and approximately 212.8-fold for MOR over κOR [calculated from 4, 7, 12, 13]. Furthermore, Alvimopan displays greater than 100-fold selectivity over other aminergic G-protein-coupled receptors selleckchem.com.
Evaluation of Off-Target Receptor, Enzyme, and Ion Channel Activity
Comprehensive in vitro screening has confirmed Alvimopan's favorable off-target profile. At concentrations ranging from 1 to 10 µM, Alvimopan demonstrated no significant activity at over 70 non-opioid receptors, enzymes, and ion channels fda.govfda.govfda.gov. It also shows low affinity for various non-opioid targets, including adrenergic, dopaminergic, serotonergic, and peptidergic receptors nih.gov. Non-clinical studies indicate that Alvimopan and its metabolite, ADL 08-0011, possess a low potential for off-target effects at clinically relevant doses citeline.com.
Functional Assays of Alvimopan in Isolated Tissue Preparations (e.g., Guinea Pig Ileum)
Competitive Antagonism of Opioid-Induced Effects
Functional studies in isolated tissue preparations have corroborated Alvimopan's antagonistic activity. In guinea pig ileum preparations, Alvimopan acts as a competitive antagonist, effectively blocking the inhibitory effects of µ-opioid agonists like morphine on smooth muscle contractility fda.govfda.gov. The potency of Alvimopan as an antagonist in this model is characterized by a pA2 value of 9.6 drugbank.com. In preclinical animal models, Alvimopan has demonstrated efficacy in antagonizing opioid-induced gastrointestinal effects. For instance, it inhibits morphine-induced slowing of colorectal transit in mice with an ED50 value of 0.41 mg/kg caymanchem.com. Furthermore, Alvimopan has been shown to reduce morphine-induced inhibition of gastrointestinal transit in rats caymanchem.commedchemexpress.com.
Table 2: Alvimopan Functional Activity at the µ-Opioid Receptor
| Assay Type | Target | Metric | Value | Reference |
| GTPγS Binding Inhibition | µ-Opioid Receptor | IC50 | 1.7 nM | caymanchem.commedchemexpress.commedchemexpress.commedchemexpress.com |
| Intrinsic Activity | µ-Opioid Receptor | - | Negative | drugbank.com |
| Dissociation Rate (from µ-Opioid Receptor) | µ-Opioid Receptor | t½ | 30-44 min | researchgate.net |
Assessment of Intrinsic Activity and Receptor Dissociation Kinetics
In functional assays, Alvimopan and its metabolite ADL 08-0011 exhibit negative intrinsic activity, consistent with their role as pure antagonists drugbank.com. The slow dissociation rate of Alvimopan from the µ-opioid receptor, as noted in binding studies, is also functionally significant. This slow dissociation may contribute to its sustained antagonism and enhanced potency when competing with exogenously administered opioids researchgate.netnih.gov. The dissociation half-life of approximately 30-44 minutes highlights a prolonged receptor engagement compared to faster-dissociating antagonists researchgate.net.
Table 3: Functional Antagonism in Guinea Pig Ileum
| Preparation | Agonist | Effect Measured | Alvimopan's Action | Potency (pA2) | Reference |
| Guinea Pig Ileum | Morphine | Inhibition of contractility | Competitive Antagonist | 9.6 | fda.govfda.govdrugbank.com |
Compound List
Alvimopan
Alvimopan-d5
Morphine
DAMGO
Naloxone
N-methylnaltrexone
Buprenorphine
Apraclonidine
Metabolic Studies of Alvimopan and the Role of Deuterium Labeling
Identification and Characterization of Alvimopan (B130648) Metabolites (using Alvimopan-d5 for tracking)
The identification and characterization of Alvimopan metabolites are significantly enhanced by the use of deuterium-labeled compounds like this compound. This stable isotope-labeled analog acts as an internal standard, improving the accuracy of mass spectrometry and liquid chromatography analyses for precise quantification of Alvimopan and its metabolites in biological samples veeprho.com. Research has identified that Alvimopan is primarily metabolized by intestinal flora into an active primary amide metabolite, often designated as ADL 08-0011 nih.govresearchgate.net. This metabolite is equipotent to Alvimopan and is generated through amide hydrolysis researchgate.netresearchgate.net. While other minor metabolites, including glucuronide conjugates of the primary metabolite, have also been observed fda.gov, the amide hydrolysis product is the most significant transformation. The use of this compound aids in distinguishing these metabolites from the parent drug and in quantifying their levels in pharmacokinetic studies veeprho.com.
Table 1: Key Alvimopan Metabolites Identified in Studies
| Metabolite Name/Description | Primary Metabolic Pathway | Role in Studies | Analytical Method Enhancement |
| ADL 08-0011 (Primary Amide) | Amide Hydrolysis | Active metabolite, equipotent to Alvimopan. Quantified using this compound as a tracer. | Improved accuracy via MS/LC. |
| Glucuronide Conjugates (Minor) | Glucuronidation | Minor metabolites observed, aiding in understanding the complete metabolic profile. | Identified using LC-MS/MS. |
Role of Intestinal Microflora in Alvimopan Metabolism
The intestinal microflora plays a pivotal role in the metabolic fate of Alvimopan. Unlike many drugs that undergo hepatic metabolism via cytochrome P450 (CYP) enzymes, Alvimopan is primarily metabolized by enzymes present in the gut bacteria fda.govrxlist.com. Specifically, unabsorbed Alvimopan and that secreted in bile are hydrolyzed by gut microflora fda.govfda.govrxlist.com. This biotransformation process leads to the formation of the active primary amide metabolite, ADL 08-0011 nih.govresearchgate.net. Studies indicate that while Alvimopan itself is not significantly metabolized by hepatic enzymes, the intestinal flora is the main site for its conversion into active metabolites fda.govfda.govrxlist.comfda.govnih.govnih.gov. The activity of intestinal flora is crucial for generating the pharmacologically relevant metabolite.
Pathways of Metabolite Formation (e.g., Amide Hydrolysis)
The primary metabolic pathway for Alvimopan involves the hydrolysis of its amide linkage nih.govresearchgate.netresearchgate.net. This reaction, catalyzed by enzymes within the intestinal microflora, converts Alvimopan into its active primary amide metabolite, ADL 08-0011 nih.govresearchgate.net. This specific pathway is critical for the drug's biotransformation and the generation of its active form. While other minor metabolic routes like glucuronidation of the metabolite have been noted fda.gov, amide hydrolysis remains the dominant and most significant transformation pathway. The chemical structure of Alvimopan contains an amide bond that is susceptible to enzymatic cleavage by amidases, esterases, and deacylases found in the gut microflora uoalfarahidi.edu.iq.
In Vitro Metabolism Studies with this compound (e.g., Liver Microsomes, Enterocytes)
In vitro studies are instrumental in dissecting the metabolic pathways of drugs. While Alvimopan's primary metabolism occurs in the gut, in vitro systems such as liver microsomes and cell-based models (representing enterocytes) can be used to investigate its behavior and that of its metabolites. These studies often employ labeled compounds like this compound to accurately track the drug and its breakdown products veeprho.com. Although Alvimopan itself is not significantly metabolized by liver microsomes, these systems can be used to study potential conjugation reactions or to compare metabolic profiles with other drugs nuvisan.comxenotech.comresearchgate.net. Studies using enterocyte models or intestinal cell lines would be more directly relevant to the primary site of Alvimopan metabolism. The use of this compound in such in vitro experiments allows for precise quantification and identification of metabolites formed under controlled conditions, thereby aiding in the understanding of enzyme kinetics and metabolic stability.
Table 2: In Vitro Metabolism of Alvimopan (Hypothetical Data for Illustrative Purposes)
| Incubation System | Alvimopan (1 µM) Incubation Time (hr) | Metabolite (ADL 08-0011) Formed (ng/mL) | Analytical Tool | Notes |
| Human Liver Microsomes | 1 | < Limit of Detection (LOD) | LC-MS/MS | Indicates minimal direct hepatic metabolism of Alvimopan. |
| Human Liver Microsomes | 1 | < LOD | LC-MS/MS | Minimal direct hepatic metabolism. |
| Caco-2 Cell Lysate | 2 | 5.2 ± 1.1 | LC-MS/MS | Demonstrates formation of the primary amide metabolite, indicative of intestinal enzyme activity in vitro. |
| Caco-2 Cell Lysate | 4 | 8.5 ± 1.5 | LC-MS/MS | Increased metabolite formation with incubation time. |
| Rat Liver Microsomes | 1 | < LOD | LC-MS/MS | Confirms low hepatic metabolism in a preclinical model. |
| Rat Intestinal S9 Fraction | 2 | 7.8 ± 1.3 | LC-MS/MS | Shows activity of intestinal enzymes in a preclinical model, producing the primary amide metabolite. |
Note: The data in Table 2 are illustrative and based on the known metabolic pathways of Alvimopan. Specific experimental data from in vitro studies using this compound would be required for precise values.
Influence of Deuterium (B1214612) Labeling on Metabolic Pathways and Rates
Deuterium labeling, as employed with this compound, is a powerful technique in drug metabolism studies primarily for its role as a tracer. Deuterium, a stable isotope of hydrogen, has a slightly larger mass but a similar chemical reactivity. The incorporation of deuterium atoms into a molecule can subtly alter the rate of metabolic reactions involving the cleavage of C-H bonds, a phenomenon known as the kinetic isotope effect (KIE) juniperpublishers.comresearchgate.netnih.gov. While the KIE can sometimes lead to altered metabolic rates or pathways, the primary utility of this compound is as an internal standard for quantitative analysis via mass spectrometry veeprho.com. This allows researchers to accurately measure the concentrations of Alvimopan and its metabolites in biological samples, thereby enabling precise pharmacokinetic profiling and pathway elucidation. The deuterated label helps differentiate the labeled compound from the unlabeled drug and endogenous substances, ensuring accurate and reliable data in complex biological matrices. It does not typically lead to the formation of unique metabolites not seen with the unlabeled compound juniperpublishers.com.
Compound List:
Alvimopan
this compound
ADL 08-0011 (Primary Amide Metabolite)
Applications of Alvimopan D5 in Drug Discovery and Development Research
Utilization of Alvimopan-d5 in Bioanalytical Method Development for Novel Opioid Antagonists
This compound serves as a critical internal standard in the development of highly sensitive and specific bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) caymanchem.comcaymanchem.comcerilliant.comwuxiapptec.comresearchgate.net. These methods are essential for quantifying Alvimopan (B130648) and related novel opioid antagonists in biological samples such as plasma, serum, and urine. The stable isotope labeling ensures that this compound behaves identically to unlabeled Alvimopan during sample preparation, extraction, and analysis, thereby compensating for variations in sample matrix effects, ionization efficiency, and detector response cerilliant.comwuxiapptec.com. This co-elution and similar ionization characteristics are vital for achieving accurate quantification, particularly at low concentrations encountered in preclinical pharmacokinetic studies or early clinical trials cerilliant.comwuxiapptec.com. The use of this compound allows for the validation of methods with high precision and accuracy, meeting regulatory requirements for drug quantification cerilliant.comwuxiapptec.comresearchgate.net.
High-Throughput Screening Support using Deuterated Standards
Deuterated standards like this compound play an indirect but crucial role in supporting high-throughput screening (HTS) by enabling robust assay development and validation. While not directly used in the screening assay itself, the availability of a reliable internal standard is paramount for developing quantitative assays that can be scaled for HTS. For instance, if an HTS campaign aims to identify novel opioid antagonists with similar properties to Alvimopan, or if subsequent confirmation assays require precise quantification of hits, this compound can be employed. Its use in developing validated bioanalytical methods ensures that the data generated from HTS campaigns are reliable and reproducible, facilitating the identification and characterization of promising drug candidates cerilliant.comwuxiapptec.com.
Research on Drug-Drug Interactions (In Vitro) with Alvimopan and its Labeled Forms
In vitro studies investigating drug-drug interactions (DDIs) are fundamental in drug development to understand how a drug might affect or be affected by other co-administered medications, often through interactions with metabolic enzymes (e.g., cytochrome P450 enzymes) or drug transporters ich.orgadmescope.comnih.govnih.gov. While direct use of this compound in DDI studies as a perpetrator or victim is less common than its use as an internal standard, labeled compounds are generally employed to quantify the parent drug or its metabolites in these in vitro systems (e.g., liver microsomes, hepatocytes) ich.orgadmescope.comnuvisan.com. Alvimopan itself is known to have limited oral bioavailability (<7%) and is primarily metabolized by intestinal flora, with biliary secretion being a key elimination pathway drugbank.com. Research into Alvimopan's DDI profile would typically involve assessing its potential to inhibit or induce CYP enzymes or transporters, or conversely, whether other drugs affect Alvimopan's metabolism or transport. This compound could be used as an internal standard in the LC-MS/MS analysis of samples from such in vitro DDI assays to ensure accurate quantification of Alvimopan concentrations.
Investigative Toxicology Studies Employing Deuterated Compounds (Preclinical)
Deuterated compounds, including this compound, are invaluable in preclinical toxicology studies, particularly for pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profiling nuvisan.combiomere.comaltasciences.comadmescope.comnih.gov. In preclinical toxicology, understanding a drug's fate in the body is crucial for assessing its safety and identifying potential liabilities biomere.comaltasciences.comadmescope.com. This compound can be used in animal models to track the absorption, distribution, metabolism, and excretion of Alvimopan. By quantifying Alvimopan and its metabolites in biological samples from these studies, researchers can establish PK parameters such as half-life, clearance, volume of distribution, and bioavailability nuvisan.comadmescope.com. This data is essential for designing dose regimens, interpreting toxicity findings, and predicting human pharmacokinetics biomere.comaltasciences.comadmescope.comcatapult.org.uk. The precise quantification enabled by this compound as an internal standard supports the "fail early and fail fast" strategy in drug development by identifying potential issues early in the preclinical phase biomere.com.
Future Directions in Alvimopan D5 Research
Advancements in Isotope Labeling Techniques for Alvimopan (B130648) Analogs
The synthesis of Alvimopan-d5 and other deuterated analogs is foundational to their use in research. While traditional methods for deuterium (B1214612) labeling exist, recent advancements are enabling more precise, efficient, and cost-effective synthesis. musechem.comresearchgate.net The development of novel isotopic labeling strategies is crucial for creating highly specific molecules with defined nuclide placements. researchgate.net
Recent developments include:
Multicomponent Reactions (MCRs): These reactions offer a rapid and modular approach to generate complex, biologically relevant molecules. researchgate.net Applying MCRs to the synthesis of Alvimopan analogs could streamline the process of creating a library of deuterated compounds for comparative studies. researchgate.net
Catalytic H/D Exchange: Methods using Pt/C catalysts can achieve stable and selective incorporation of deuterium into amino acids, the building blocks of many pharmaceuticals. mdpi.com Optimizing such catalytic systems for the Alvimopan scaffold could provide a robust platform for producing various deuterated isotopologues. mdpi.com
"Click" Chemistry Inspired Methods: Ultra-rapid labeling techniques, inspired by click chemistry, can synthesize radiolabeled molecules with high efficiency in minutes. cea.fr Adapting these methods for stable isotopes like deuterium could significantly accelerate the production of this compound for research purposes. cea.fr
These advanced synthetic strategies not only facilitate the production of this compound but also enable the creation of a diverse palette of deuterated analogs, each designed to probe specific aspects of the drug's behavior.
Integration of this compound in Advanced Preclinical Imaging Modalities
The use of deuterated compounds in preclinical research is expanding, particularly in the field of metabolic imaging. mdpi.comnih.gov Deuterium's low natural abundance (0.01%) and unique nuclear magnetic resonance properties make it an excellent tracer for in vivo studies with minimal background signal. nih.gov
Deuterium Metabolic Imaging (DMI): DMI is an emerging magnetic resonance imaging (MRI) technique that tracks the metabolic fate of deuterium-labeled substrates in three dimensions. nih.gov While often used with labeled glucose or fumarate to study tumor metabolism, the principles of DMI can be extended to track drug molecules. mdpi.comnih.gov
The integration of this compound into DMI protocols could offer unprecedented insight into its in vivo disposition:
Pharmacokinetic Mapping: By administering this compound, researchers could non-invasively visualize its absorption, distribution, and accumulation in target tissues, such as the gastrointestinal tract, and identify potential off-target sites. This provides spatial and temporal information that is difficult to obtain through traditional blood or tissue sampling.
Metabolite Tracking: DMI can distinguish the parent deuterated drug from its metabolic products, allowing for real-time mapping of both oxidative and non-oxidative metabolic pathways in vivo. nih.gov This would be invaluable for understanding how and where Alvimopan is metabolized.
Although DMI is still in the early preclinical stages and often requires high-field MRI systems, its potential for drug development is significant. mdpi.com The use of this compound in such advanced imaging studies could provide a more complete picture of its journey through a biological system, complementing data from traditional pharmacokinetic analyses. nih.govclearsynth.com
Table 1: Comparison of Preclinical Imaging Modalities for Deuterated Compounds
| Modality | Principle | Potential Application for this compound | Advantages | Limitations |
| Deuterium Metabolic Imaging (DMI) | Magnetic Resonance Imaging (MRI) detects the deuterium signal to map the distribution and metabolic conversion of this compound. nih.gov | Visualize GI tract distribution, quantify tissue accumulation, and track metabolic pathways in real-time. nih.gov | Non-invasive, provides spatial and temporal data, no ionizing radiation. nih.gov | Lower sensitivity than PET, requires high-field MRI, still in early preclinical development. mdpi.com |
| Mass Spectrometry Imaging (MSI) | Mass spectrometry is used to map the spatial distribution of this compound and its metabolites in tissue sections. | High-resolution mapping of drug and metabolite distribution in excised GI tissue sections. | High chemical specificity and spatial resolution. | Typically requires tissue excision (ex vivo), challenges in absolute quantification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | NMR detects the unique signals from deuterium nuclei to characterize the structure and quantity of this compound in samples. wikipedia.org | Confirm deuteration sites, quantify this compound in biological samples (e.g., plasma, tissue homogenates). mdpi.comwikipedia.org | Provides detailed structural information, highly quantitative. wikipedia.org | Lower sensitivity, not an imaging technique for whole organisms. |
Computational Modeling and Simulation Informed by Deuterated Compound Data
Computational tools are becoming indispensable in modern drug design and development, allowing for the prediction of pharmacokinetic properties and the effects of chemical modifications. alfa-chemistry.comnih.goveurekaselect.com Data derived from studies with this compound can be used to build and refine computational models that predict the behavior of deuterated drugs.
Predicting Metabolic Hotspots: A primary goal of deuteration is to protect metabolically vulnerable sites, often called "soft spots," from enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes. nih.govnih.gov Computational docking simulations can predict how Alvimopan and its deuterated analogs bind to the active sites of metabolic enzymes like CYP3A4. nih.govplos.org These models can help identify which C-H bonds are most susceptible to oxidation.
Molecular Dynamics Studies: Simulations can reveal how the substitution of hydrogen with deuterium affects bond strength, molecular stability, and interactions with biological targets. alfa-chemistry.com This information is crucial for understanding the underlying mechanisms of any observed changes in efficacy or metabolism.
The integration of empirical data from this compound into these computational frameworks creates a powerful feedback loop. The models guide the design of new deuterated analogs, and the experimental results from these new compounds further refine the predictive accuracy of the models. alfa-chemistry.com
Exploration of Deuterium Kinetic Isotope Effects in Receptor Binding and Metabolism
The replacement of a hydrogen atom with a deuterium atom can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). libretexts.orgnih.gov This effect is particularly pronounced when a carbon-hydrogen (C-H) bond is broken in the rate-determining step of a reaction, as the carbon-deuterium (C-D) bond is stronger and requires more energy to break. nih.govacs.org
Metabolism: The metabolism of many drugs, including the processes mediated by cytochrome P450 enzymes, involves the cleavage of C-H bonds. nih.gov Deuterating Alvimopan at sites of metabolic oxidation could significantly slow its breakdown. nih.govacs.org This can lead to:
Increased Half-Life: A slower rate of metabolism can increase the plasma half-life of the drug. nih.gov
Metabolic Switching: If metabolism at a primary site is blocked by deuteration, the enzymatic process may shift to an alternative, non-deuterated site on the molecule. nih.govnih.gov Understanding this "metabolic shunting" is critical, as it can lead to different metabolite profiles. nih.gov
Reduced Metabolite-Mediated Toxicity: If a specific metabolite is responsible for adverse effects, deuteration can reduce its formation, potentially improving the drug's safety profile. nih.gov
Receptor Binding: While primary KIEs are associated with bond-breaking, smaller secondary kinetic isotope effects (SKIEs) can occur even when the C-D bond is not broken. wikipedia.org These effects can influence receptor-ligand interactions. Although typically more subtle than metabolic KIEs, exploring the SKIE for this compound binding to the µ-opioid receptor could reveal nuanced details about the binding kinetics and conformational changes of the receptor-ligand complex. Computational simulations have shown that deuteration can increase the rigidity of a protein, which could influence binding dynamics. nih.gov
The study of KIEs in this compound provides a mechanistic basis for observed changes in its pharmacokinetic and pharmacodynamic properties. columbia.edu It allows researchers to move beyond simply using the molecule as an analytical standard and to begin rationally designing next-generation peripherally acting µ-opioid antagonists with optimized therapeutic profiles. nih.govnih.gov
Table 2: Potential Kinetic Isotope Effects (KIE) in this compound Research
| Parameter | Type of KIE | Potential Effect of Deuteration | Research Implication |
| Metabolic Clearance (CL) | Primary KIE | Slower rate of CYP450-mediated oxidation (kH/kD > 1). nih.govnih.gov | Increased drug exposure and half-life; potential for modified dosing regimens. nih.gov |
| Metabolite Formation | Primary KIE | Altered ratio of metabolites due to "metabolic switching". nih.govnih.gov | Potential to reduce the formation of toxic or inactive metabolites. nih.gov |
| Receptor Binding Affinity (Kd) | Secondary KIE | Subtle changes in binding affinity or kinetics (kH/kD may be >1 or <1). wikipedia.org | Provides insight into the transition state of the receptor-ligand binding event. |
| Receptor Dissociation Rate (koff) | Secondary KIE | Slower or faster dissociation from the µ-opioid receptor. wikipedia.org | Could potentially modify the duration of action at the receptor level. |
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for characterizing Alvimopan-d5 in complex biological matrices?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to enhance specificity. Key parameters include column selection (e.g., C18 for hydrophobicity), mobile phase optimization (e.g., acetonitrile/ammonium formate), and validation of linearity (R² ≥ 0.99), limit of detection (LOD), and limit of quantification (LOQ) per ICH guidelines. Include matrix effect studies to account for ion suppression/enhancement in biological samples .
Q. How should researchers design in vitro experiments to assess the competitive binding affinity of this compound?
- Methodological Answer : Employ radioligand binding assays using purified μ-opioid receptors. Use negative controls (e.g., buffer-only wells) and positive controls (e.g., unlabeled Alvimopan) to validate assay robustness. Calculate inhibition constants (Ki) using the Cheng-Prusoff equation, ensuring equilibrium conditions and temperature control (e.g., 37°C for physiological relevance) .
Q. What protocols ensure reproducibility in synthesizing this compound for preclinical studies?
- Methodological Answer : Document synthetic pathways (e.g., deuteration via catalytic exchange) with step-by-step stoichiometric ratios, reaction times, and purification methods (e.g., HPLC). Provide NMR and high-resolution mass spectrometry (HRMS) data for structural confirmation, adhering to journal requirements for compound characterization .
Advanced Research Questions
Q. How can isotopic effects of deuterium in this compound influence in vivo pharmacokinetic (PK) profiles compared to the non-deuterated form?
- Methodological Answer : Conduct parallel PK studies in rodent models, comparing plasma half-life (t½), area under the curve (AUC), and clearance rates. Use stable isotope labeling to track metabolic pathways via mass spectrometry. Analyze deuterium’s kinetic isotope effect (KIE) on cytochrome P450-mediated oxidation using in vitro microsomal assays .
Q. What strategies resolve contradictions in reported enterohepatic recirculation data for this compound across preclinical models?
- Methodological Answer : Perform systematic reviews to identify model-specific variables (e.g., bile duct cannulation vs. intact models). Validate findings using bile-duct cannulated rats to isolate recirculation effects. Apply triangulation by cross-referencing mass balance studies, luminal concentration data, and autoradiography .
Q. How to optimize dose-ranging studies for this compound to minimize off-target effects in opioid receptor-rich tissues?
- Methodological Answer : Use in silico modeling (e.g., physiologically based pharmacokinetic (PBPK) models) to predict tissue distribution. Validate with ex vivo receptor autoradiography in gut and brain tissues. Apply Bayesian adaptive trial designs to iteratively adjust doses based on real-time efficacy/toxicity data .
Q. What statistical approaches are appropriate for analyzing non-linear dose-response relationships in this compound’s efficacy studies?
- Methodological Answer : Use non-linear mixed-effects modeling (NONMEM) or Emax models to fit dose-response curves. Account for inter-subject variability via hierarchical Bayesian frameworks. Validate model robustness using bootstrapping or cross-validation, ensuring alignment with FDA guidelines for pharmacodynamic analysis .
Data Management and Reproducibility
Q. How should researchers manage conflicting spectral data (e.g., NMR, HRMS) during this compound characterization?
- Methodological Answer : Implement a tiered validation workflow: (1) Re-run analyses under standardized conditions (solvent, temperature); (2) Cross-validate with orthogonal techniques (e.g., FTIR for functional groups); (3) Compare to published deuterated compound libraries. Document discrepancies in supplementary materials with root-cause analysis (e.g., solvent polarity effects) .
Q. What frameworks ensure ethical rigor in studies involving this compound’s potential neurotoxic effects?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
